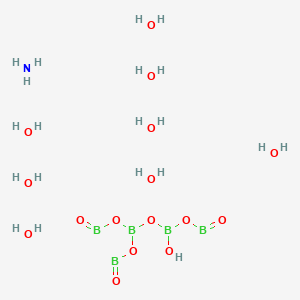

azane;bis(oxoboranyloxy)boranyloxy-oxoboranyloxyborinic acid;octahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

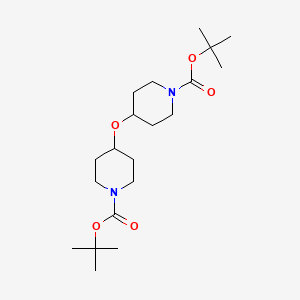

Ammonium pentaborate octahydrate is an inorganic compound with the chemical formula (NH₄)B₅O₈·8H₂O. It appears as a white crystalline powder and is known for its solubility in water and stability under standard conditions. This compound is primarily used in various industrial applications, including electronics, metallurgy, and flame retardants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ammonium pentaborate octahydrate is typically synthesized through the controlled reaction of ammonia, water, and boric acid. The reaction conditions involve maintaining an alkaline environment to facilitate the formation of the desired product .

Industrial Production Methods:

Carbon Ammonia Method: This method involves heating calcined boron magnesium ore powder with ammonium bicarbonate in a closed reactor. The resulting slurry is filtered, and the filtrate is sent to an ammonia distillation tower to recover excess ammonia.

Decomposition Method: Boric acid is dissolved in water, and ammonia is added to the solution.

Types of Reactions:

Common Reagents and Conditions:

Oxidizing Agents: High temperatures facilitate the oxidation of ammonium pentaborate octahydrate.

Decomposition Conditions: Heating the compound above 110°C results in the loss of water and the release of ammonia.

Major Products Formed:

- Boric Oxide (B₂O₃)

- Ammonia (NH₃)

Aplicaciones Científicas De Investigación

Ammonium pentaborate octahydrate has a wide range of applications in scientific research and industry:

- Electrolytic Capacitors: It is used as a component of electrolyte solutions in the preparation of both wet and dry electrolytic capacitors .

- Flame Retardants: The compound is used as a flame retardant additive in various materials, including polymers and textiles .

- Metallurgy: It serves as a solvent for metallic oxides and is used in welding, soldering, and brazing fluxes .

- Nanomaterials: Ammonium pentaborate octahydrate is utilized in the synthesis of nitrogen-doped zinc oxide particles and the treatment of carbon nanotubes .

Mecanismo De Acción

The primary mechanism of action of ammonium pentaborate octahydrate involves its ability to form thin oxide films on metal surfaces, which inhibit corrosion. In flame retardant applications, the compound alters the oxidation reactions during combustion, leading to the formation of a carbon residue that acts as a barrier to further combustion .

Comparación Con Compuestos Similares

- Ammonium Tetraborate

- Ammonium Biborate

- Ammonium Metaborate

Comparison: Ammonium pentaborate octahydrate is unique due to its higher boron content and its ability to form stable crystalline hydrates. This makes it particularly effective in applications requiring high boron concentrations, such as flame retardants and electrolytic capacitors .

Propiedades

IUPAC Name |

azane;bis(oxoboranyloxy)boranyloxy-oxoboranyloxyborinic acid;octahydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B5HO8.H3N.8H2O/c6-1-10-4(9)13-5(11-2-7)12-3-8;;;;;;;;;/h9H;1H3;8*1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTXTQRRPCVVFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)OB(O)OB(OB=O)OB=O.N.O.O.O.O.O.O.O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B5H20NO16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-[(tert-Butoxy)carbonyl]-3-methylphenyl)boronic acid](/img/structure/B8112620.png)

![1'H-Spiro[cyclohexane-1,4'-quinoline]](/img/structure/B8112624.png)

![rel-(3aR,7R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-7-carboxylic acid](/img/structure/B8112672.png)

![methyl 4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-((tert-butyldimethylsilyl)oxy)-7-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B8112699.png)

![(7R)-4-methoxybenzyl 3-methyl-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8112702.png)